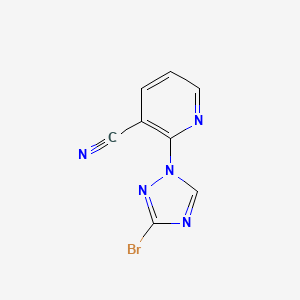

2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile

Description

Properties

IUPAC Name |

2-(3-bromo-1,2,4-triazol-1-yl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrN5/c9-8-12-5-14(13-8)7-6(4-10)2-1-3-11-7/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWFDVIUDBYQGEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N2C=NC(=N2)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

In Situ Generation of PBr₅

A patent by describes the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate using PBr₃ and Br₂ to generate PBr₅ in situ. While this targets a pyrazole derivative, the methodology is adaptable to triazole systems. In this process:

-

PBr₃ is combined with Br₂ in acetonitrile at 30–50°C to form a slurry of PBr₅.

-

The triazole precursor (e.g., 3-hydroxy-1H-1,2,4-triazole) is added, followed by refluxing at 83°C for 1–2 hours.

-

Neutralization with sodium bicarbonate or potassium carbonate yields the brominated product.

This method achieves yields >90% but requires careful control of stoichiometry to minimize over-bromination.

Direct Bromination with PBr₃

An alternative approach uses PBr₃ alone under milder conditions. For example, reacting 3-hydroxy-1H-1,2,4-triazole with PBr₃ in dichloromethane at 0–25°C produces the 3-bromo derivative. However, this method is less efficient for sterically hindered triazoles, often requiring elevated temperatures (40–60°C) and extended reaction times.

Cyclization Reactions Using Hydrazine Derivatives

Cyclization of hydrazine intermediates with nitrile-containing pyridines offers a modular route to the target compound. Frontiers in Chemistry outlines triazole synthesis via [3+2] cycloadditions or oxidative coupling, which can be adapted for brominated systems.

Oxidative Coupling of Amidrazones

As detailed in, amidrazones derived from pyridine-3-carbonitrile can undergo oxidative cyclization with bromine. For instance:

-

Condensing pyridine-3-carbonitrile with hydrazine hydrate forms the amidrazone intermediate.

-

Treating with Br₂ in acetic acid induces cyclization and simultaneous bromination at the 3-position.

Yields for analogous reactions range from 70–85%, with purity dependent on recrystallization solvents.

Comparative Analysis of Methods

Work-up and Purification

Post-synthesis work-up is critical for isolating high-purity product. The patent details:

-

Neutralization : Treating the reaction mixture with sodium carbonate or potassium carbonate to pH 7–8.

-

Phase Separation : Extracting the organic phase (e.g., acetonitrile) and concentrating under reduced pressure.

-

Crystallization : Slurrying the residue in ethanol/water (1:1) to precipitate the product.

HPLC analysis of analogous compounds shows purities >98% after recrystallization.

Mechanistic Insights

The bromination mechanism likely proceeds via electrophilic substitution. In the presence of PBr₅, the triazole’s 3-position becomes activated, allowing Br⁺ attack. Concurrently, the nitrile group on the pyridine ring withdraws electron density, enhancing the triazole’s reactivity.

For cyclization routes, the Frontier Molecular Orbital (FMO) theory suggests that the HOMO of the hydrazine intermediate interacts with the LUMO of the nitrile, facilitating ring closure .

Chemical Reactions Analysis

Types of Reactions

2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the triazole ring can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazole ring.

Coordination Reactions: The nitrogen atoms in the triazole and pyridine rings can coordinate with metal ions to form coordination complexes

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Coordination Reactions: Metal salts such as copper(II) sulfate or palladium(II) acetate are used to form coordination complexes

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups attached to the triazole ring .

Scientific Research Applications

Medicinal Chemistry Applications

Research indicates that derivatives of triazole compounds exhibit a wide range of biological activities. The following are notable applications:

Antimicrobial Activity

Several studies have demonstrated that triazole-containing compounds possess significant antibacterial and antifungal properties. For instance:

- Inhibition of Mycobacterium tuberculosis : Triazole derivatives have shown effectiveness against tuberculosis bacteria, with some compounds demonstrating lower minimum inhibitory concentrations (MIC) than conventional treatments .

Anticancer Properties

Triazole derivatives have been explored for their anticancer activities. In particular:

- Mechanism of Action : These compounds may induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation .

Anti-inflammatory Effects

Recent studies suggest that triazole derivatives can modulate inflammatory pathways, potentially serving as therapeutic agents for inflammatory diseases .

Agricultural Applications

The compound's unique structure allows it to function as a potential agrochemical:

- Fungicides : Research indicates that triazole derivatives can act as effective fungicides against various plant pathogens, enhancing crop yield and health .

Materials Science Applications

The incorporation of triazole groups into polymers and materials has been investigated for:

- Enhanced Material Properties : Triazole-containing materials exhibit improved thermal stability and mechanical strength, making them suitable for use in high-performance applications .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various triazole derivatives against pathogenic bacteria. The results indicated that certain derivatives of 2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine exhibited potent activity against resistant strains of bacteria, suggesting their potential as new antimicrobial agents.

Case Study 2: Agricultural Field Trials

Field trials with crops treated using formulations containing triazole derivatives showed a significant reduction in fungal infections compared to untreated controls. This highlights the compound's potential utility in sustainable agriculture practices.

Mechanism of Action

The mechanism of action of 2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can bind to metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the pyridine ring can participate in hydrogen bonding and π-π interactions with biological molecules, affecting their function .

Comparison with Similar Compounds

Similar Compounds

3-bromo-1H-1,2,4-triazole: Shares the triazole ring but lacks the pyridine ring, limiting its reactivity and applications.

2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile:

Uniqueness

2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile is unique due to the presence of both the brominated triazole and pyridine rings, which confer distinct chemical reactivity and biological activity. This combination allows for a broader range of applications compared to similar compounds .

Biological Activity

2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features. This compound belongs to the triazole class, which has been extensively studied for various biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings and case studies.

Chemical Structure and Properties

The chemical formula of this compound is . It features a pyridine ring substituted with a bromo-triazole moiety and a carbonitrile group. The presence of these functional groups contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₅BrN₄ |

| Molecular Weight | 224.05 g/mol |

| CAS Number | 1807977-32-7 |

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Triazole derivatives often act as enzyme inhibitors. For example, they may inhibit specific kinases involved in cancer progression.

- Metal Coordination : The triazole ring can coordinate with metal ions, enhancing its potential as a therapeutic agent in metal-based drug formulations.

Antimicrobial Activity

Research has shown that compounds containing the triazole moiety exhibit significant antimicrobial properties. A study evaluated various triazole derivatives against several bacterial strains and fungi:

| Compound | Activity (MIC) |

|---|---|

| 2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine | Moderate (varied) |

| Control (Standard Antibiotics) | Low MIC values |

In vitro studies demonstrated that the compound showed moderate antibacterial activity against Gram-positive and Gram-negative bacteria, indicating its potential for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of 2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine derivatives has also been investigated. In a study focusing on the inhibition of the Pim kinase family—known for their role in cancer cell proliferation—specific derivatives exhibited IC50 values in the low micromolar range:

| Compound | IC50 (µM) | Cell Line Tested |

|---|---|---|

| 2-(3-bromo...) | 4.62 | MCF7 |

| 2-(3-bromo...) | 1.18 | HCT116 |

| 2-(3-bromo...) | 1.38 | PC3 |

These results suggest that modifications to the triazole structure can enhance anticancer activity .

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives in various applications:

- Pim Kinase Inhibition : A series of triazole derivatives were synthesized and tested for their ability to inhibit Pim kinases. The most potent compounds showed significant cytotoxicity in cancer cell lines.

- Antifungal Properties : Another study focused on evaluating the antifungal activity against Candida species. The compound demonstrated promising results compared to standard antifungal agents.

Q & A

Q. What are the optimal synthetic routes for 2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile?

Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example:

- Step 1 : Bromination of 1H-1,2,4-triazole derivatives using brominating agents (e.g., NBS or Br₂) under inert conditions ().

- Step 2 : Coupling the brominated triazole with pyridine-3-carbonitrile using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution (SNAr) ().

- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization from ethanol ().

Critical Parameters : Reaction temperature (80–110°C), catalyst loading (1–5 mol% Pd), and stoichiometric control of brominated intermediates to avoid byproducts ().

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer :

- NMR (¹H/¹³C) : Confirm substitution patterns (e.g., pyridine C3 vs. triazole C3 coupling) and bromine-induced deshielding ().

- IR Spectroscopy : Identify nitrile (C≡N stretch ~2200 cm⁻¹) and triazole ring vibrations ().

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H⁺] = 290.98 g/mol) and isotopic patterns for bromine ().

- X-ray Crystallography : Resolve structural ambiguities (e.g., triazole-pyridine dihedral angles) using SHELXL ().

Advanced Research Questions

Q. How can researchers address low yields in coupling reactions during synthesis?

Methodological Answer : Low yields often arise from steric hindrance or competing side reactions. Strategies include:

-

Catalyst Optimization : Use Pd(OAc)₂ with bulky ligands (XPhos, SPhos) to enhance catalytic efficiency ().

-

Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates ().

-

Additives : Additives like Cs₂CO₃ or TBAB improve reaction kinetics in SNAr ().

-

Table: Reaction Optimization Data

Condition Yield (%) Purity (%) Pd(OAc)₂/XPhos, DMF, 100°C 72 98 No ligand, THF, 80°C 28 85

Q. How to resolve contradictions in spectral data (e.g., NMR vs. X-ray)?

Methodological Answer :

- Case Study : If NMR suggests a planar triazole-pyridine system but X-ray shows a non-planar conformation:

Q. What are the strategies for studying structure-activity relationships (SAR) in bioactivity assays?

Methodological Answer :

- Analog Synthesis : Replace bromine with other halogens (Cl, I) or functional groups (e.g., methyl, CF₃) ().

- Biological Testing : Screen against fungal CYP51 enzymes (common target for triazole derivatives) using microplate assays ().

- Data Analysis : Correlate substituent electronegativity (Hammett σ values) with inhibitory activity ().

Q. How to design computational models for predicting reactivity?

Methodological Answer :

- Software : Use Gaussian or ORCA for quantum mechanical calculations (e.g., Fukui indices for electrophilic/nucleophilic sites) ().

- Docking Studies : Model interactions with biological targets (e.g., fungal lanosterol 14α-demethylase) using AutoDock Vina ().

- Validation : Compare predicted vs. experimental reaction outcomes (e.g., regioselectivity in electrophilic substitution) ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.